molecular formula C23H20ClN3O4S2 B2403135 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795085-06-1

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2403135
CAS No.: 1795085-06-1
M. Wt: 502
InChI Key: NCOZSGGVJLQFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S2 and its molecular weight is 502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H20ClN5O2S
  • Molecular Weight : 458.9 g/mol
  • CAS Number : 863457-75-4

Structural Representation

ComponentDescription
Chloro Group Enhances lipophilicity and biological activity
Methoxy Groups Potentially increases solubility and bioavailability
Thieno[3,2-d]pyrimidine Core Imparts unique pharmacological properties

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Cell Cycle Arrest : Research indicates that these compounds can induce G0/G1 and G2/M phase arrest in cancer cells, effectively halting proliferation. For example, a related compound exhibited an IC50 of approximately 4-10 μM against HepG2 and MCF7 cells, with a notable upregulation of p53 expression, which plays a critical role in cell cycle regulation and apoptosis .
  • Apoptotic Induction : The compound has been noted for its ability to trigger apoptotic pathways in cancer cells. Studies have shown that it can lead to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria. The mechanism is believed to involve the intercalation into bacterial DNA, disrupting replication processes.

  • Minimum Inhibitory Concentration (MIC) : Preliminary evaluations have reported MIC values as low as 2-3 µM against certain bacterial strains, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Study 1: Anticancer Efficacy

A study conducted by El-Metwally et al. (2020) evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer efficacy. The compound was part of a broader investigation into the structure-activity relationship (SAR) of similar compounds. Results indicated significant cytotoxic effects on HepG2 and MCF7 cell lines with mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. The study highlighted that modifications in the structure significantly influenced antibacterial activity, with the compound exhibiting potent effects against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S2/c1-30-16-6-3-14(4-7-16)12-27-22(29)21-17(9-10-32-21)26-23(27)33-13-20(28)25-18-11-15(24)5-8-19(18)31-2/h3-11H,12-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOZSGGVJLQFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.